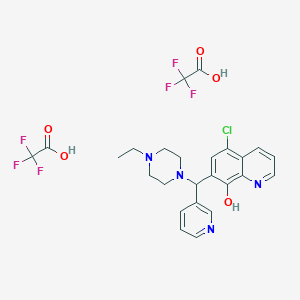

BRD 4354 (ditrifluoroacetate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BRD 4354 (ditrifluoroacetate) is an inhibitor of HDAC5 and HDAC9, with IC50 values of 0.85 and 1.88 μM respectively . It has a molecular weight of 610.94 .

Molecular Structure Analysis

The IUPAC name for BRD 4354 (ditrifluoroacetate) is 5-chloro-7-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol bis(2,2,2-trifluoroacetate) . The InChI code is 1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;23-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2(H,6,7) .Physical And Chemical Properties Analysis

BRD 4354 (ditrifluoroacetate) is a solid substance . It has a molecular weight of 610.94 . The solubility of BRD 4354 (ditrifluoroacetate) in DMSO is 12.5 mg/mL .Aplicaciones Científicas De Investigación

Fluorination and Difluoromethylation in Organic Synthesis

Fluorinated compounds, including those derived from BRD 4354 (ditrifluoroacetate), play a crucial role in the development of pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by fluorine atoms. The process of N—H and O—H difluoromethylation, facilitated by compounds like ethyl bromodifluoroacetate, is essential for modifying bioactive drugs, demonstrating the compound's versatility and its potential in the synthesis of medicinally relevant structures. Such methodologies enable the introduction of fluorine or difluoromethyl groups into organic compounds, enhancing their chemical, physical, and biological characteristics (Xingxing Ma, Qingqing Xuan, & Q. Song, 2018).

Catalytic Transformations and Synthesis Efficiency

The copper-catalyzed N-formylation of amines using ethyl bromodifluoroacetate exemplifies the efficiency of utilizing BRD 4354 derivatives in organic synthesis. This approach allows the smooth conversion of a wide array of amines into N-formamides, showcasing the reagent's versatility and its ability to facilitate moderate-to-excellent yield reactions. Such catalytic processes underscore the importance of BRD 4354 derivatives in developing synthetic methodologies that are both efficient and broadly applicable (Xiao-fang Li, Xing‐Guo Zhang, Fan Chen, & Xiao‐Hong Zhang, 2018).

Applications in Material Science

The synthesis and application of fluorinated compounds extend beyond pharmaceuticals into materials science, where the unique properties of fluorine-containing compounds are leveraged to create advanced materials. For instance, the copper-catalyzed olefinic C-H difluoroacetylation of enamides represents a radical-free method for synthesizing β-difluoroester substituted enamides, indicating the compound's potential in creating materials with novel properties. This method's broad substrate scope and regioselective synthesis capabilities highlight the significant role of BRD 4354 derivatives in material science innovation (Gilles Caillot, J. Dufour, Marie-Charlotte Belhomme, T. Poisson, L. Grimaud, X. Pannecoucke, & I. Gillaizeau, 2014).

Mecanismo De Acción

BRD 4354 (ditrifluoroacetate) is a moderately potent inhibitor of HDAC5 and HDAC9, with IC50s of 0.85 and 1.88 μM, respectively . It also inhibits HDACs 4, 6, 7, and 8 at higher concentrations (3.88-13.8 μM) but demonstrates less of an inhibitory effect on other class I HDACs 1, 2, and 3 (IC50 >40 μM) .

Propiedades

IUPAC Name |

5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O.2C2HF3O2/c1-2-25-9-11-26(12-10-25)20(15-5-3-7-23-14-15)17-13-18(22)16-6-4-8-24-19(16)21(17)27;2*3-2(4,5)1(6)7/h3-8,13-14,20,27H,2,9-12H2,1H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJCVYFLZPEFLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClF6N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Benzylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2724179.png)

![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2724187.png)

![Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724188.png)

![4-Methyl-7-phenyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724195.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)